molecular formula C19H23ClN4O3S2 B11416089 5-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11416089
M. Wt: 455.0 g/mol
InChI Key: RSRMOCMKEFNNNZ-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur groups can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Scientific Research Applications

5-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C19H23ClN4O3S2

Molecular Weight

455.0 g/mol

IUPAC Name

5-chloro-N-(4-piperidin-1-ylsulfonylphenyl)-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C19H23ClN4O3S2/c1-2-12-28-19-21-13-16(20)17(23-19)18(25)22-14-6-8-15(9-7-14)29(26,27)24-10-4-3-5-11-24/h6-9,13H,2-5,10-12H2,1H3,(H,22,25)

InChI Key

RSRMOCMKEFNNNZ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)Cl

Origin of Product

United States

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